6-Iodoisoquinolin-3-amine
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Overview
Description
6-Iodoisoquinolin-3-amine is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyridine ring The presence of an iodine atom at the 6th position and an amine group at the 3rd position makes this compound a unique derivative of isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisoquinolin-3-amine typically involves the iodination of isoquinoline derivatives. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another approach involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodoisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Cyclization: The amine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium and Copper Catalysts: Used in coupling and cyclization reactions.
Ammonium Acetate: Utilized in imination reactions.
Microwave Irradiation: Enhances reaction rates and yields.
Major Products Formed
Substituted Isoquinolines: Formed through substitution reactions.
Cyclized Heterocycles: Resulting from cyclization reactions.
Scientific Research Applications
6-Iodoisoquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Chemistry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodoisoquinolin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-3-amine: Lacks the iodine atom at the 6th position.
3-Aminoisoquinoline: Another derivative with an amine group at the 3rd position.
Uniqueness
6-Iodoisoquinolin-3-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in chemical and biological systems. This makes it a valuable compound for the development of novel pharmaceuticals and materials .
Properties
Molecular Formula |
C9H7IN2 |
---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-iodoisoquinolin-3-amine |
InChI |
InChI=1S/C9H7IN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) |
InChI Key |
QCLPGRAZSSSEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1I)N |
Origin of Product |
United States |
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